3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine
Description
3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1H-pyrazol-5-amine core substituted at the 3-position with a (3-ethylphenyl)methoxy group. The (3-ethylphenyl)methoxy substituent introduces a hydrophobic aromatic moiety linked via a methoxy group, influencing the compound’s electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C12H15N3O/c1-2-9-4-3-5-10(6-9)8-16-12-7-11(13)14-15-12/h3-7H,2,8H2,1H3,(H3,13,14,15) |
InChI Key |
MIVJQYBLBFMKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)COC2=NNC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Route
A generalized synthetic sequence can be outlined as follows:
Synthesis of 3-(hydroxymethyl)-1H-pyrazole
Starting from ethyl acetoacetate and phenylhydrazine, the pyrazole ring is formed by condensation, followed by selective reduction to introduce a hydroxymethyl group at position 3.Ether Formation with 3-Ethylbenzyl Halide
The 3-(hydroxymethyl)-1H-pyrazole intermediate is reacted with 3-ethylbenzyl bromide or chloride in the presence of potassium carbonate in DMF to form 3-[(3-ethylphenyl)methoxy]-1H-pyrazole.Amination at 5-Position
The 5-position is functionalized by nitration or halogenation followed by reduction to yield the 5-amine group, completing the synthesis of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Phenylhydrazine + β-ketoester | Ethanol | Reflux (~78 °C) | 70–85 | Acid catalyst may be used |
| Hydroxymethylation | Reduction of ester/carbonyl group | THF, LiAlH4 | 0 °C to RT | 80–88 | Controlled addition to avoid over-reduction |
| Ether formation | 3-Ethylbenzyl bromide + K2CO3 | DMF or THF | 50–80 °C | 75–85 | Williamson ether synthesis |
| Amination (reduction) | Reduction of 5-nitro or 5-halopyrazole | H2/Pd-C or Fe/HCl | RT to 50 °C | 70–90 | Catalytic hydrogenation preferred for purity |
Summary Table of Synthetic Methods for 3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine
| Synthetic Step | Key Reagents/Intermediates | Reaction Type | Typical Conditions | Yield Range (%) | References Summary |
|---|---|---|---|---|---|
| Pyrazole ring synthesis | Phenylhydrazine + β-ketoester | Condensation | Ethanol, reflux | 70–85 | General pyrazole syntheses literature |
| Hydroxymethyl intermediate | Reduction of ester/carbonyl | Reduction | LiAlH4 in THF, 0 °C to RT | 80–88 | Standard reduction protocols |
| Ether linkage formation | 3-Ethylbenzyl bromide + K2CO3 | Williamson ether synthesis | DMF or THF, 50–80 °C | 75–85 | Typical ether synthesis methods |
| Amination at 5-position | 5-nitro or 5-halopyrazole intermediates | Catalytic or chemical reduction | H2/Pd-C or Fe/HCl, RT to 50 °C | 70–90 | Reduction methods in heterocyclic chemistry |
Chemical Reactions Analysis
Types of Reactions
3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine is a chemical compound with a pyrazole ring and an ethylphenyl methoxy group that is of interest in medicinal chemistry. Research indicates that pyrazoles, including 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine, may have biological activities, making them potentially useful in pharmaceutical development as anticancer agents. Interaction studies often investigate the compound's binding affinity to biological targets to understand its pharmacological profile and therapeutic potential.
Potential Applications
- Pharmaceutical Development 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine shows promise as an anticancer agent.
- Treatment of Infections Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas . For example, one compound showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . Another compound was able to block Gram-negative strains, targeting both DNA Gyrase and Topoisomerase IV .
- Anti-inflammatory applications Aminopyrazoles may also have anti-inflammatory properties. One study showed that a derivative inhibited the intracellular phosphorylation of HSP27 and the LPS-induced TNFa release in cells . Another compound was confirmed to reduce microglial activation and astrocyte proliferation in the brain of LPS-injected mice .
Structural Analogues
Several compounds share structural similarities with 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine, and their unique features include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methyl-1H-pyrazol-5-amine | Contains a methyl group instead of ethyl | Known for significant anticancer activity |
| 5-Amino-3-methylpyrazole | Contains amino group at position 5 | Exhibits strong anti-inflammatory properties |
| 4-(Trifluoromethyl)-1H-pyrazole | Incorporates trifluoromethyl substituent | Notable for enhanced lipophilicity and bioactivity |
| 3-(3-methylphenoxy)-1H-pyrazol-5-amine | Similar methoxy substitution | Demonstrates distinct biological activity profiles |
Mechanism of Action
The mechanism of action of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1H-pyrazol-5-amine scaffold is highly modular, with substituents at the 3-position dictating physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations:
- Electronic Effects : The methoxy linker may donate electron density to the pyrazole core, altering reactivity and binding interactions compared to direct aryl substitutions (e.g., 4-fluorophenyl in ) .
- Regioisomerism : Analogous to , regioisomeric changes (e.g., shifting substituents between positions 3 and 4) can drastically switch activity profiles, suggesting that the (3-ethylphenyl)methoxy group’s position is critical for target selectivity .
Biological Activity
3-[(3-Ethylphenyl)methoxy]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles and their derivatives are known for a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound can be described by the following chemical structure:
- Chemical Formula: C13H16N2O
- Molecular Weight: 220.28 g/mol
Research indicates that pyrazole derivatives often act through multiple mechanisms, including:
- Inhibition of Enzymes: Many pyrazole compounds inhibit key enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters .
- Antiproliferative Effects: Some studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest .
- Anti-inflammatory Activity: Pyrazoles may also exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.08 | Apoptosis induction |
| HEp-2 (cervical carcinoma) | 26.61 - 47.31 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 460 | Moderate |
| Escherichia coli | Not specified | Weak |
Case Studies
- Thrombin Inhibition : A study on related pyrazole derivatives revealed that certain compounds act as thrombin inhibitors with IC50 values ranging from 16 to 80 nM, demonstrating a serine-trapping mechanism that could be relevant for anticoagulant therapies .
- Endothelin Antagonism : Another study highlighted the efficacy of pyrazole derivatives as endothelin-1 antagonists, showcasing their potential in treating cardiovascular diseases .
Q & A
Q. Optimization factors :
- Catalysts : Pd/C or Cu(I) for coupling reactions (e.g., Ullmann-type couplings for aryl ethers) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
- Yield monitoring : LC-MS or TLC to track intermediates and adjust stoichiometry .
How can spectroscopic and crystallographic methods resolve structural ambiguities in 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine derivatives?
Basic Research Question
Spectroscopy :
Q. Crystallography :
- SHELX refinement : Use SHELXL for small-molecule refinement to resolve torsional angles of the methoxy group and pyrazole ring planarity .
- Key metrics : Compare bond lengths (e.g., C-O ~1.42 Å) and angles with similar structures (e.g., 3-(4-methoxyphenyl)-1H-tetrazol-5-amine) .
What computational approaches predict the pharmacological and physicochemical properties of 3-[(3-ethylphenyl)methoxy]-1H-pyrazol-5-amine?
Advanced Research Question
Methodology :
Density Functional Theory (DFT) :
- Optimize geometry using Gaussian 03/09 with B3LYP/6-31G(d) to calculate electronic properties (HOMO/LUMO) .
Molecular docking :
ADMET prediction :
Q. Key controls :
Q. Data Interpretation :
- Use ANOVA to compare dose-response curves across derivatives (e.g., substituent effects on activity) .
How should researchers address contradictory data in structure-activity relationship (SAR) studies of pyrazole-5-amine derivatives?
Advanced Research Question
Common contradictions :
Q. Resolution strategies :
Cohort validation : Replicate assays in independent labs (e.g., inter-laboratory studies on MIC variability) .
Crystallographic evidence : Correlate active conformations with X-ray structures (e.g., SHELXL-refined poses) .
Meta-analysis : Pool data from analogs (e.g., 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
